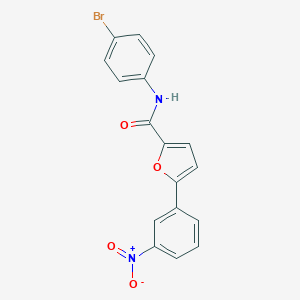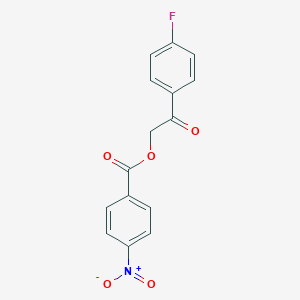
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C27H28N4O2S. This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the tert-butylphenyl, cyano, and phenyl groups through various substitution reactions. The final step involves the formation of the sulfanyl-N-phenylacetamide moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and sulfanyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Uniqueness
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, enhances its reactivity and potential for various applications compared to similar compounds .
Propiedades
Número CAS |
352435-78-0 |
|---|---|
Fórmula molecular |
C30H27N3OS |
Peso molecular |
477.6g/mol |
Nombre IUPAC |
2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C30H27N3OS/c1-30(2,3)23-16-14-21(15-17-23)25-18-27(22-10-6-4-7-11-22)33-29(26(25)19-31)35-20-28(34)32-24-12-8-5-9-13-24/h4-18H,20H2,1-3H3,(H,32,34) |
Clave InChI |
OLMLJFBXZUAUIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407531.png)
![2-(4-iodophenyl)-4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407533.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B407534.png)
![2-(4-chlorophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407535.png)
![2-(4-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407537.png)
![2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407539.png)
![4-{3-[(2-bromobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407540.png)
![2-(3-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407541.png)
![2-(2-bromophenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407542.png)

![Ethyl 4-[(5-{3-nitrophenyl}-2-furoyl)amino]benzoate](/img/structure/B407545.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-5-{3-nitrophenyl}-2-furamide](/img/structure/B407549.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B407553.png)

